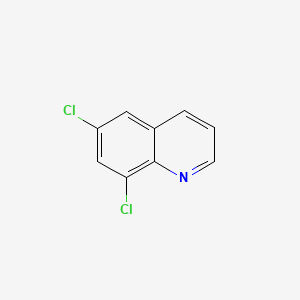

6,8-Dichloroquinoline

描述

Significance of Quinoline (B57606) Scaffold in Contemporary Research

The quinoline scaffold is a privileged structure in medicinal chemistry and drug discovery. nih.govnih.gov Its versatile structure, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a key component in a wide array of pharmacologically active compounds. numberanalytics.comorientjchem.org Quinoline derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. nih.govbohrium.com The adaptability of the quinoline ring allows for the synthesis of diverse derivatives with the potential to target various biological pathways, making it a focal point of ongoing research. orientjchem.orgresearchgate.net

Overview of Dihaloquinoline Derivatives in Chemical Synthesis and Biological Studies

Dihaloquinoline derivatives, such as those with two chlorine atoms, are important intermediates in organic synthesis. The halogen atoms can be readily substituted, providing a pathway to a variety of functionalized quinolines. researchgate.net For instance, the chlorine atoms in dihaloquinolines can be replaced through nucleophilic substitution or participate in cross-coupling reactions, enabling the creation of more complex molecules. researchgate.net Research has shown that dihaloquinoline derivatives themselves can exhibit significant biological activity. For example, some have been investigated for their antimicrobial and anticancer properties. researchgate.netontosight.ai

Rationale for Dedicated Research on 6,8-Dichloroquinoline

This compound serves as a valuable research chemical. pharmaffiliates.com Its specific substitution pattern, with chlorine atoms at the 6 and 8 positions, influences its chemical reactivity and biological interactions. The presence of chlorine atoms at these positions can enhance the molecule's electrophilicity, making it a useful precursor in the synthesis of other quinoline derivatives. Understanding the unique properties and potential applications of this compound is crucial for the development of new compounds with tailored biological activities.

Historical Context of Quinoline Synthesis and Derivatives (General)

The history of quinoline dates back to 1834, when it was first isolated from coal tar. wikipedia.orgnih.gov A significant milestone in quinoline chemistry was the development of synthetic methods in the late 19th century. These classic named reactions allowed for the controlled synthesis of quinoline and its derivatives, moving beyond reliance on coal tar as the primary source. numberanalytics.com

Several key synthetic methods have been instrumental in the advancement of quinoline chemistry:

Skraup Synthesis: Developed in 1880, this was one of the earliest methods for synthesizing quinolines. It involves the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. numberanalytics.comwikipedia.org

Doebner-von Miller Reaction: This method, also known as the Skraup-Doebner-von Miller synthesis, utilizes α,β-unsaturated carbonyl compounds reacting with anilines to form quinolines. wikipedia.orgsynarchive.com

Combes Quinoline Synthesis: This reaction involves the condensation of anilines with β-diketones to produce substituted quinolines. iipseries.orgwikipedia.org

Friedländer Synthesis: This method involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group to form a quinoline derivative. wikipedia.orgjk-sci.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6,8-dichloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2N/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAHRXLPRNCGSAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70300463 | |

| Record name | 6,8-Dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70300463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

703-66-2 | |

| Record name | 6,8-Dichloroquinoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137123 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,8-Dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70300463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Chemical Transformations of 6,8 Dichloroquinoline

Nucleophilic Aromatic Substitution Reactions at Quinoline (B57606) Ring Positions

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of halo-aromatic compounds. In dihaloquinolines, the positions of the halogen atoms can be selectively targeted by nucleophiles, leading to mono- or di-substituted products. The chlorine atoms in 6,8-dichloroquinoline, being attached to the electron-deficient quinoline ring, are susceptible to displacement by various nucleophiles.

The general mechanism for SNAr involves the attack of a nucleophile on the carbon atom bearing a leaving group (in this case, a chlorine atom) to form a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the leaving group restores the aromaticity of the ring. The rate of these reactions is significantly influenced by the nature of the nucleophile, the solvent, and the reaction temperature. While specific studies on this compound are not extensively detailed in readily available literature, the principles of SNAr on related dihaloquinolines suggest that selective substitution is achievable. For instance, in other dihaloquinoline systems, the more electron-deficient position is typically more reactive towards nucleophilic attack.

Electrophilic Aromatic Substitution Reactions on this compound

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for the functionalization of aromatic rings. In the case of this compound, the benzene (B151609) ring is deactivated towards electrophilic attack due to the electron-withdrawing inductive effects of the two chlorine atoms and the deactivating effect of the protonated nitrogen atom under acidic conditions typically employed for these reactions.

Despite the deactivation, electrophilic substitution can still occur, with the position of substitution being directed by the existing substituents. The chlorine atoms are ortho-, para-directing, while the quinoline nitrogen directs electrophiles to the 5- and 8-positions. The interplay of these directing effects, coupled with the deactivating nature of the ring, can lead to specific substitution patterns. For example, a general method for the regioselective C5-halogenation of 8-substituted quinolines has been developed, suggesting that the 5-position in this compound could be a potential site for electrophilic attack. However, detailed experimental studies on electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions specifically on this compound are not widely reported, indicating a potential area for further research.

Cross-Coupling Reactions for Further Functionalization

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, offering a powerful toolkit for the derivatization of halo-aromatics like this compound.

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. This reaction is widely used in the synthesis of biaryls, styrenes, and polyolefins. While specific examples of Suzuki-Miyaura coupling with this compound are not extensively documented, the general applicability of this reaction to dihaloquinolines suggests its feasibility. A key challenge in the cross-coupling of dihaloarenes is achieving selective mono- or di-arylation. The differential reactivity of the C6-Cl and C8-Cl bonds could potentially be exploited to achieve selective functionalization.

Table 1: Key Components of the Suzuki-Miyaura Cross-Coupling Reaction

| Component | Role | Common Examples |

| Aryl Halide | Electrophilic partner | This compound |

| Organoboron Reagent | Nucleophilic partner | Arylboronic acids, arylboronic esters |

| Palladium Catalyst | Facilitates the catalytic cycle | Pd(PPh₃)₄, PdCl₂(dppf) |

| Base | Activates the organoboron reagent and participates in the catalytic cycle | Na₂CO₃, K₃PO₄, Cs₂CO₃ |

| Solvent | Solubilizes reactants and influences reaction rate | Toluene (B28343), Dioxane, DMF |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.org This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance. The selective amination of dihaloquinolines has been demonstrated, for instance, in the case of 6-bromo-2-chloroquinoline, where selective reaction at the more reactive bromide position was achieved. organicchemistrytutor.com This suggests that a similar selective approach could be applied to this compound, allowing for the stepwise introduction of different amino groups at the C6 and C8 positions. The choice of palladium catalyst, ligand, base, and solvent is critical for controlling the selectivity and efficiency of the reaction.

Table 2: Typical Conditions for Buchwald-Hartwig Amination

| Parameter | Condition |

| Catalyst | Palladium(0) or Palladium(II) precatalysts |

| Ligand | Bulky, electron-rich phosphine (B1218219) ligands (e.g., BINAP, XPhos) |

| Base | Strong, non-nucleophilic bases (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) |

| Solvent | Aprotic polar solvents (e.g., Toluene, Dioxane) |

| Temperature | Typically elevated temperatures (80-120 °C) |

The Sonogashira coupling is a palladium- and copper-co-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is a powerful tool for the synthesis of arylalkynes. A modified, copper-free Sonogashira coupling has been developed for the functionalization of substituted quinolines. nih.gov In the context of dihaloquinolines, a strategy involving the initial blocking of one halogen position through nucleophilic substitution, followed by Sonogashira coupling at the remaining halogen, has been reported. nih.gov This approach could be highly valuable for the selective functionalization of this compound.

Other carbon-carbon bond-forming reactions, such as the Heck reaction (coupling with alkenes) and Stille coupling (coupling with organostannanes), could also be applied to this compound, further expanding the synthetic possibilities.

Redox Chemistry of Dichloroquinoline Derivatives (e.g., Quinone Formation)

The redox chemistry of quinoline derivatives is of significant interest, particularly the formation of quinolinequinones, which are known to exhibit a range of biological activities. The oxidation of certain dihalo-8-hydroxyquinolines can lead to the formation of quinoline-5,8-diones. For instance, the oxidation of 6,7-dichloro-8-hydroxyquinoline derivatives yields the corresponding 6,7-dichloroquinoline-5,8-diones. This transformation highlights the potential for the quinoline ring system to undergo oxidation to form quinone-type structures.

While there is no direct evidence in the searched literature for the formation of a quinone from this compound itself, the general principle of quinone formation from appropriately substituted quinolines suggests that under specific oxidative conditions, or after modification of the this compound core (e.g., through introduction of a hydroxyl group), such transformations might be possible. The redox properties of these potential quinone derivatives would be of interest for their potential biological and electrochemical applications.

Radical Reactions and C-H Activation Processes

The reactivity of this compound in radical reactions and C-H activation processes is influenced by the electronic properties of the chlorine substituents and the inherent reactivity of the quinoline scaffold. While specific studies on this compound are limited, the behavior of related substituted quinolines provides insights into its expected chemical transformations.

Radical reactions involving quinolines can be initiated through various methods, including the use of radical initiators or photoredox catalysis. nih.gov These reactions often proceed via a chain mechanism involving initiation, propagation, and termination steps. chemrxiv.org For dichloroquinolines, the chlorine atoms can influence the regioselectivity of radical attack. The electron-withdrawing nature of chlorine deactivates the benzene ring towards electrophilic radical attack, potentially directing reactions to the pyridine (B92270) ring. Tandem oxidative radical additions have been utilized for the regioselective synthesis of haloquinolines, suggesting that similar strategies could be applied to functionalize this compound. researchgate.net

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the functionalization of quinolines, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. mdpi.com These reactions typically involve the coordination of the quinoline nitrogen to a transition metal center, which then facilitates the cleavage of a C-H bond. semanticscholar.org The regioselectivity of C-H activation in quinolines is often directed by the electronic and steric environment of the C-H bonds.

In the context of this compound, the presence of chlorine atoms at the 6 and 8 positions is expected to influence the site of C-H activation. The nitrogen atom of the quinoline can act as a directing group, facilitating the formation of a cyclometallated intermediate. semanticscholar.orgnih.gov For many quinoline derivatives, C-H functionalization often occurs at the C8 position. semanticscholar.orgnih.gov However, the presence of a chlorine atom at this position in this compound would likely prevent C-H activation at this site and may direct it to other available positions on the carbocyclic or heterocyclic ring. Computational studies on related systems have shown that the coordination of the quinoline nitrogen to a palladium catalyst can direct reactivity to the C6 position.

A general mechanism for transition metal-catalyzed C-H activation of a substituted quinoline is depicted below:

| Step | Description |

|---|---|

| Coordination | The quinoline nitrogen coordinates to the transition metal catalyst. |

| C-H Cleavage | The metal center facilitates the cleavage of a C-H bond, often through a concerted metalation-deprotonation (CMD) pathway, forming a metallacycle intermediate. |

| Functionalization | The organometallic intermediate reacts with a coupling partner, leading to the formation of a new bond. |

| Catalyst Regeneration | The active catalyst is regenerated, allowing it to re-enter the catalytic cycle. |

Studies on the meta-C-H functionalization of quinolines have also been reported, proceeding through a dearomatization-rearomatization process, which could be a potential pathway for the functionalization of this compound at positions other than those adjacent to the nitrogen atom. nih.gov

Metal Complexation Studies Involving this compound Ligands

The field of coordination chemistry extensively utilizes N-heterocyclic compounds as ligands for the formation of metal complexes. pressbooks.pub Quinoline and its derivatives are known to form stable complexes with a variety of transition metals. scirp.org The nitrogen atom in the quinoline ring possesses a lone pair of electrons, making it an excellent Lewis base for coordination to metal ions, which act as Lewis acids.

While specific studies on the metal complexation of this compound are not extensively reported, the behavior of structurally similar ligands such as 8-hydroxyquinoline (B1678124) and other halogenated quinolines provides a strong basis for predicting its coordination chemistry. scirp.orgresearchgate.netarabjchem.orgresearchgate.net The nitrogen atom of this compound is expected to be the primary coordination site. The presence of the two chlorine atoms can influence the electronic properties of the ligand and, consequently, the stability and reactivity of the resulting metal complexes.

Complexes of other dichloro-substituted quinoline derivatives have been synthesized and characterized. For instance, iron(III) complexes with 5,7-dichloro-2-methyl-8-quinolinol have been reported. In these complexes, the quinoline derivative acts as a bidentate ligand, coordinating to the metal center through the nitrogen atom and the deprotonated hydroxyl group.

The coordination of this compound to a metal center can be investigated using various spectroscopic and analytical techniques.

| Technique | Information Obtained |

|---|---|

| Infrared (IR) Spectroscopy | Changes in the vibrational frequencies of the C=N and C=C bonds in the quinoline ring upon coordination. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Shifts in the proton and carbon signals of the quinoline ligand upon complexation, providing information about the coordination site and the structure of the complex in solution. |

| UV-Visible Spectroscopy | Shifts in the electronic absorption bands of the ligand upon coordination, which can indicate the formation of a complex. |

| X-ray Crystallography | Precise determination of the solid-state structure of the metal complex, including bond lengths, bond angles, and the coordination geometry around the metal center. |

| Mass Spectrometry | Determination of the molecular weight and stoichiometry of the metal complex. |

The geometry of the resulting metal complexes would depend on the nature of the metal ion, its oxidation state, and the stoichiometry of the reaction. Common coordination geometries for transition metal complexes include octahedral, tetrahedral, and square planar. pressbooks.pub Given that this compound is a monodentate ligand through its nitrogen atom, the coordination sphere of the metal would be completed by other ligands or solvent molecules.

Spectroscopic Characterization Methodologies for 6,8 Dichloroquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides information on the connectivity of atoms and their chemical environment. For 6,8-dichloroquinoline, a combination of one-dimensional and two-dimensional NMR experiments is utilized for a complete structural assignment.

Proton NMR (¹H NMR) spectroscopy provides information about the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons on the quinoline (B57606) ring system. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron-withdrawing effects of the nitrogen atom and the two chlorine atoms. The multiplicity of each signal (e.g., singlet, doublet, triplet) arises from spin-spin coupling with neighboring protons, and the coupling constants (J), measured in Hertz (Hz), provide information about the dihedral angles between adjacent protons.

Table 1: Hypothetical ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.8 - 9.0 | dd | J = 4.0, 1.5 Hz |

| H-3 | 7.3 - 7.5 | dd | J = 8.0, 4.0 Hz |

| H-4 | 8.0 - 8.2 | dd | J = 8.0, 1.5 Hz |

| H-5 | 7.8 - 8.0 | d | J = 2.0 Hz |

| H-7 | 7.6 - 7.8 | d | J = 2.0 Hz |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the hybridization of the carbon atom and the nature of the atoms attached to it. The presence of the electronegative chlorine and nitrogen atoms will cause a downfield shift for the carbons directly bonded to or near them.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 150 - 152 |

| C-3 | 121 - 123 |

| C-4 | 135 - 137 |

| C-4a | 148 - 150 |

| C-5 | 127 - 129 |

| C-6 | 130 - 132 |

| C-7 | 128 - 130 |

| C-8 | 133 - 135 |

| C-8a | 146 - 148 |

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would confirm the connectivity between H-2, H-3, and H-4, as well as the coupling between the aromatic protons on the benzene (B151609) ring fragment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the direct assignment of a proton's chemical shift to its corresponding carbon's chemical shift.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of the quinoline ring and the carbon-chlorine bonds.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3050 - 3100 | C-H stretching | Aromatic C-H |

| 1600 - 1620 | C=C stretching | Aromatic C=C |

| 1500 - 1580 | C=N stretching | Quinoline ring |

| 1000 - 1200 | C-Cl stretching | Aryl-Cl |

| 800 - 850 | C-H out-of-plane bending | Aromatic C-H |

Note: The exact positions of the absorption bands can be influenced by the substitution pattern on the quinoline ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation. For this compound (C₉H₅Cl₂N), the molecular ion peak would be expected at an m/z corresponding to its molecular weight. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4) due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecule. This technique can distinguish between compounds with the same nominal mass but different chemical formulas. For this compound, HRMS would confirm the molecular formula C₉H₅Cl₂N by matching the experimentally measured exact mass with the theoretically calculated mass.

Table 4: Hypothetical Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z |

| [M]⁺ (C₉H₅³⁵Cl₂N)⁺ | 196.9799 | ~197 |

| [M+2]⁺ (C₉H₅³⁵Cl³⁷ClN)⁺ | 198.9770 | ~199 |

| [M+4]⁺ (C₉H₅³⁷Cl₂N)⁺ | 200.9740 | ~201 |

Note: The observed m/z values in a low-resolution mass spectrum would be integer values. The isotopic abundance ratio for two chlorine atoms would be approximately 9:6:1.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. In organic molecules like this compound, the most common transitions involve the excitation of electrons from π bonding orbitals and non-bonding (n) orbitals to π* antibonding orbitals.

The electronic spectrum of quinoline and its derivatives is characterized by several absorption bands, primarily arising from π → π* transitions within the aromatic system. The presence of chlorine atoms as substituents on the quinoline ring is expected to influence these transitions. Halogens can exert both an inductive (-I) and a resonance (+R) effect. The inductive effect, being electron-withdrawing, can lead to a bathochromic (red) shift or a hypsochromic (blue) shift of the absorption maxima depending on the position of substitution. The resonance effect involves the donation of lone pair electrons from the chlorine atoms to the aromatic π-system, which generally results in a bathochromic shift.

In the case of this compound, the chlorine atoms at positions 6 and 8 are expected to perturb the energy levels of the molecular orbitals. Theoretical studies on other halogenated quinolines, such as 6-chloroquinoline (B1265530), have utilized Time-Dependent Density Functional Theory (TD-DFT) to predict their UV-Vis spectra and assign the electronic transitions. These studies suggest that the main absorption bands in the near-UV region are attributable to π → π* transitions.

While specific experimental absorption maxima (λmax) and molar absorptivity (ε) values for this compound are not readily found in the surveyed literature, a general representation of expected transitions based on related quinoline derivatives is presented in the table below. These transitions are primarily of the π → π* type, characteristic of the aromatic quinoline core.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (L·mol-1·cm-1) | Transition Type | Reference |

|---|---|---|---|---|---|

| Quinoline | Ethanol | 226, 276, 313 | 38000, 3600, 2800 | π → π | General Literature |

| 6-Chloroquinoline (Theoretical) | Gas Phase | ~280-320 | Not Reported | π → π | Theoretical Study |

| 8-Hydroxyquinoline (B1678124) | Ethanol | 242, 310 | Not Reported | π → π* | General Literature |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the chemical and physical properties of a compound.

A search of the Cambridge Structural Database (CSD) did not yield an experimental crystal structure for this compound. However, the crystal structure of a related derivative, 6,8-dichloro-3-(pyridin-2-yl)-2-[1-(pyridin-2-yl)ethyl]-1,2-dihydroquinoxaline, has been determined, providing insight into the solid-state conformation of a molecule containing the 6,8-dichloro-substituted heterocyclic core. While this is a more complex molecule and a quinoxaline rather than a quinoline, the data offers valuable information on the geometry of the dichlorinated ring system.

In the crystal structure of this derivative, the 6,8-dichloroquinoxaline moiety is a key feature. The analysis of this structure reveals the planarity of the aromatic rings and the specific bond lengths and angles involving the chlorine atoms. This information can be used to infer the likely structural parameters of this compound, assuming that the core quinoline ring system would adopt a similar planar geometry.

The table below presents selected crystallographic data for the aforementioned 6,8-dichloroquinoxaline derivative, which serves as a proxy for understanding the potential solid-state structure of this compound.

| Parameter | Value for 6,8-dichloro-3-(pyridin-2-yl)-2-[1-(pyridin-2-yl)ethyl]-1,2-dihydroquinoxaline |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.4245(3) |

| b (Å) | 20.7040(6) |

| c (Å) | 10.2055(3) |

| α (°) | 90 |

| β (°) | 96.448(3) |

| γ (°) | 90 |

| Volume (Å3) | 1768.79(10) |

| Z | 4 |

The determination of the crystal structure of this compound itself would be a valuable contribution to the field, allowing for a direct and precise understanding of its solid-state architecture and intermolecular interactions.

Computational and Theoretical Studies on 6,8 Dichloroquinoline

Molecular Docking Simulations for Ligand-Receptor Interactions

Understanding Ligand-Enzyme Interactions

Computational docking studies are instrumental in elucidating the binding affinities and interaction mechanisms between quinoline (B57606) derivatives and enzyme targets. Molecular docking simulations for derivatives of a related compound, 6,7-dichloro-5,8-quinolinedione, with the NQO1 enzyme have revealed strong binding affinities. mdpi.com The docking scores for these protein-ligand complexes were found to be in the range of -8.0 to -8.3 kcal/mol, indicating a high affinity for the enzyme's active site. mdpi.com The specific arrangement and the nature of these interactions are dependent on the type of substituent on the quinoline scaffold. For instance, the introduction of a hydroxyl group was found to facilitate an additional hydrogen bond with the amino acid tyrosine within the enzyme's binding pocket. mdpi.com

Visualization of these interactions shows that derivatives of dichloro-5,8-quinolindione bind effectively within the NQO1 enzyme. mdpi.com Further computational studies on other quinoline derivatives have explored their interactions with different enzymes, such as the Serine/threonine kinase STK10. nih.gov In these studies, designed ligands exhibited binding affinities ranging from -5.1 kcal/mol to -7.9 kcal/mol. nih.gov Such in silico models are crucial for understanding the structure-activity relationship and guiding the design of more potent enzyme inhibitors. nih.gov

| Compound | Docking Score (kcal/mol) |

|---|---|

| Derivative 1 | -8.0 |

| Derivative 2 | -8.1 |

| Derivative 3 | -8.2 |

| Derivative 6 | -8.3 |

| Derivative 7 | -8.1 |

In Silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Analysis Methodologies

In silico ADMET prediction has become an essential component in the early phases of drug discovery, offering a rapid and cost-effective means to evaluate the pharmacokinetic profile of chemical compounds. nih.govresearchgate.net These computational methods utilize a range of algorithms and models to predict how a compound might be absorbed, distributed, metabolized, excreted, and what potential toxicities it may possess. nih.govresearchgate.net

The methodologies involve the use of various open-access and commercial software tools and web servers, such as SwissADME and pkCSM. researchgate.net These platforms assess physicochemical properties and drug-likeness based on established rules like Lipinski's "Rule of Five". japsonline.com Key parameters evaluated include molecular weight, lipophilicity (logP), the number of hydrogen bond donors and acceptors, and the polar surface area. researchgate.net For instance, poor absorption or permeation is more likely when a molecule's molecular weight is over 500, it has more than 5 hydrogen-bond donors, more than 10 hydrogen-bond acceptors, and a calculated LogP greater than 5. japsonline.com

Toxicity prediction is another critical component of in silico ADMET analysis. japsonline.com Models are used to predict potential issues such as mutagenicity (Ames test), hepatotoxicity, skin sensitization, and inhibition of hERG potassium channels, which can be associated with cardiac toxicity. japsonline.com Studies on related 2-chloroquinoline-3-carboxamide derivatives have employed these in silico methodologies to predict their pharmacokinetic properties, finding them to have good oral bioavailability and acceptable toxicity profiles. researchgate.netscienceopen.com The accuracy of these predictions depends heavily on the quality of the dataset, the algorithm used, and the specific endpoints being evaluated. nih.gov

| Category | Parameter | Significance |

|---|---|---|

| Absorption & Drug-Likeness | Lipinski's Rule of Five | Predicts oral bioavailability |

| Molecular Weight | Influences diffusion and absorption | |

| Caco-2 Permeability | Indicates potential for oral absorption | |

| Polar Surface Area (PSA) | Affects membrane permeability | |

| Toxicity | Ames Test | Predicts mutagenic potential |

| hERG Inhibition | Assesses risk of cardiotoxicity |

Conformational Analysis using Computational Methods

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule, known as conformations, that can be interconverted by rotation about single bonds. nobelprize.org These arrangements can have different potential energies due to factors like angle strain (deviation from ideal bond angles) and torsional strain (from eclipsing bonds). dalalinstitute.com Computational chemistry provides powerful tools to explore the conformational landscape of molecules like 6,8-dichloroquinoline.

Computational methods, such as molecular mechanics and quantum chemistry calculations, are employed to identify stable conformers and the transition states that connect them. cwu.edu Algorithms of intersection can rapidly generate a complete description of the low-energy conformational space for a small molecule. nih.gov These techniques allow researchers to calculate the energy of each conformation, with the lowest energy conformation being the most stable and thus the most populated. For cyclic systems, terms like "chair," "boat," and "twist-boat" are used to describe common conformations, with the stability order generally being chair > twist-boat > boat. nobelprize.org

Specific computational approaches involve creating an initial 3D structure of the molecule in modeling software. cwu.edu This structure is then optimized to find a local energy minimum. cwu.edu To explore different conformations, an "energy profile" can be calculated by systematically changing a specific geometric parameter, such as a dihedral angle, in a series of steps. cwu.edu The energy is calculated at each step, allowing for the mapping of the energy landscape and the determination of activation energy barriers for conformational changes. cwu.edu This provides insight into the flexibility of the molecule and the relative populations of its different conformers.

Biological Activities and Mechanistic Investigations of 6,8 Dichloroquinoline and Its Derivatives

Anticancer Activities and Molecular Targets

Derivatives of 6,8-dichloroquinoline exhibit potent anticancer activities through various mechanisms, including the inhibition of critical cellular enzymes, disruption of cytoskeletal components, and the induction of programmed cell death. These multifaceted actions make them promising candidates for further development in oncology.

Protein kinases are crucial regulators of cellular signaling pathways that control cell growth, proliferation, and differentiation. arabjchem.org Their abnormal regulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. arabjchem.orgekb.eg Quinoline-based compounds have emerged as a significant class of kinase inhibitors. nih.gov Several FDA-approved drugs containing a quinoline (B57606) core, such as Bosutinib (an Abl inhibitor), Lenvatinib (a RET and VEGFR inhibitor), and Cabozantinib, validate the potential of this scaffold in clinical oncology. mdpi.commdpi.com

Vascular Endothelial Growth Factor Receptor (VEGFR): The VEGF-VEGFR signaling pathway is central to angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis. mdpi.comnih.gov Numerous quinoline derivatives have been developed as potent inhibitors of VEGFR, particularly VEGFR-2. mdpi.comresearchgate.net For instance, Lenvatinib is a multi-kinase inhibitor with a selective effect against VEGFR. mdpi.com Research has also identified 3-aryl-quinoline derivatives that act as dual inhibitors of both VEGFR-2 and estrogen receptor α (ERα), with IC₅₀ values against VEGFR-2 as low as 86 nM. mdpi.com

Platelet-Derived Growth Factor Receptor Tyrosine Kinase (PDGF-RTK): Abnormal PDGF receptor signaling has been implicated in various cancers and other proliferative diseases. scispace.com A series of 3-substituted quinoline derivatives have been shown to be potent inhibitors of PDGF-RTK. The presence of 6,7-dimethoxy groups on the quinoline ring was found to be advantageous for potent inhibition. nih.gov For example, the compound Ki6783 ((3,4-dimethoxy)-4-phenoxy-6,7-dimethoxyquinoline) strongly and selectively inhibits the autophosphorylation of the PDGF β-receptor with an IC₅₀ of 0.1 µM, without significantly affecting other growth factor receptors. nih.gov

| Compound Class | Target Kinase | Key Findings | IC₅₀ Values |

|---|---|---|---|

| 3-Aryl-quinoline derivatives | VEGFR-2 | Dual inhibition of VEGFR-2 and ERα. mdpi.com | 86 - 104 nM mdpi.com |

| Ki6783 | PDGF β-receptor | Selective inhibition of receptor autophosphorylation. nih.gov | 0.1 µM nih.gov |

| 3,6-disubstituted quinoline | c-Met | Selective inhibition among more than 20 kinases. mdpi.com | 9.3 nM mdpi.com |

| Lenvatinib | VEGFR | FDA-approved multi-kinase inhibitor. mdpi.com | N/A |

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential components of the cytoskeleton and the mitotic spindle. nih.govnih.gov Their dynamic nature is crucial for cell division, making them an excellent target for anticancer drugs. researchgate.net Compounds that interfere with tubulin polymerization can block mitosis and induce apoptosis. nih.govnih.gov

Certain quinoline derivatives have been identified as potent tubulin polymerization inhibitors that target the colchicine (B1669291) binding site on β-tubulin. nih.gov This interference with microtubule dynamics disrupts the formation of the mitotic spindle, leading to cell cycle arrest and cell death. nih.gov For example, studies on specific imidazopyridine-scaffold compounds, which can be considered complex quinoline derivatives, demonstrated that they cause the formation of classical multipolar spindle profiles in A549 lung cancer cells, indicating a modulation of tubulin assembly. researchgate.net This mechanism is similar to that of established antimitotic agents like colchicine and vinca (B1221190) alkaloids, which also function by inhibiting microtubule polymerization. nih.gov

NAD(P)H:quinone oxidoreductase 1 (NQO1) is a flavoenzyme that catalyzes the two-electron reduction of quinones to hydroquinones, a process that is typically cytoprotective. nih.govnih.gov However, this enzymatic activity can be exploited for cancer therapy. NQO1 is often overexpressed in various human cancers, including breast, lung, and colon cancer. mdpi.comresearchgate.net

Quinoline-5,8-dione derivatives have been developed as potent NQO1-directed agents. nih.gov The interaction can follow two main paths:

NQO1 Substrates: Some quinolinediones are excellent substrates for NQO1. The enzyme reduces the quinone moiety to a hydroquinone, which can then be re-oxidized, creating a futile redox cycle that generates high levels of reactive oxygen species (ROS). nih.govmdpi.com This elevation in oxidative stress can selectively kill cancer cells that overexpress NQO1. nih.gov

NQO1 Inhibitors: Other derivatives act as competitive inhibitors of NQO1. nih.govnih.gov By blocking the detoxifying function of NQO1, these inhibitors can make cancer cells more susceptible to oxidative damage. nih.gov

Research has shown that substituents at the C-6 or C-7 positions of the quinoline-5,8-dione core can significantly influence the compound's interaction with the NQO1 active site. nih.gov For instance, certain amino-quinoline-5,8-dione derivatives have shown potent, NQO1-dependent antiproliferative effects with IC₅₀ values in the low micromolar range. nih.govnih.gov

| Compound Series | Mechanism | Cell Line | IC₅₀ Range |

|---|---|---|---|

| Amino-quinoline-5,8-diones (e.g., 6d, 7d) | NQO1-dependent cytotoxicity, Competitive Inhibition | HeLaS3, KB-vin | 0.59 - 1.52 µM nih.gov |

| 6,7-dichloro-5,8-quinolinedione derivatives | NQO1 Substrate | Enzymatic Assays | Activity depends on C2 substituent mdpi.com |

Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. A key strategy in cancer therapy is to develop agents that can selectively trigger this process in tumor cells. Many quinoline derivatives have demonstrated the ability to induce apoptosis and cause cell cycle arrest in various cancer cell lines. arabjchem.org

For example, DFIQ, a novel synthetic quinoline derivative, has been shown to induce apoptosis in non-small-cell lung cancer (NSCLC) cells. nih.gov Its mechanism involves the induction of apoptotic protein cleavage and DNA damage, leading to an accumulation of cells in the sub-G1 phase of the cell cycle, which is indicative of apoptosis. nih.gov Similarly, a broad series of 7-chloro-(4-thioalkylquinoline) derivatives were found to induce apoptosis and cause an accumulation of cells in the G0/G1 phase at higher concentrations in leukemia cell lines. ul.iemdpi.com The induction of apoptosis by these compounds is often linked to the generation of intracellular ROS and subsequent mitochondrial dysfunction, which activates apoptotic pathways involving proteins like Bcl-2, Bax, and cleaved caspase-3. nih.govnih.gov

Angiogenesis, the formation of new blood vessels from pre-existing ones, is essential for tumors to grow beyond a certain size and to metastasize. mdpi.com The VEGF/VEGFR signaling pathway is the most critical driver of this process. nih.gov As discussed previously, many quinoline derivatives are potent inhibitors of VEGFR-2, and this activity directly translates to the modulation of angiogenesis. mdpi.com

The immune system plays a crucial role in controlling cancer, and therapies that modulate immune responses are becoming increasingly important. Certain quinoline derivatives, particularly aminoquinolines like chloroquine (B1663885) and hydroxychloroquine, possess immunomodulatory effects. frontiersin.org

These compounds are known to accumulate in acidic intracellular organelles like lysosomes, increasing their pH. This can interfere with processes such as autophagy and antigen presentation. frontiersin.org In the context of cancer, chloroquine has been shown to modulate the tumor immune response by shifting tumor-associated macrophages toward a pro-inflammatory M1 phenotype, which can enhance antitumor immunity. frontiersin.org Other studies have found that specific quinoline derivatives can inhibit the proliferation of T-cells and B-cells and reduce the production of cytokines, suggesting potential applications in treating immune disorders and inflammatory diseases that can be associated with cancer. nih.gov

Cytotoxicity against Various Cancer Cell Lines

Derivatives of dichloroquinoline have demonstrated notable cytotoxic effects across a range of human cancer cell lines. For instance, a series of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives were developed and evaluated for their anticancer properties. One of the most potent compounds in this series, which features a 2-chloroquinazoline (B1345744) moiety, exhibited exceptionally high cytotoxicity with GI50 values between 1.5 and 1.7 nM against a panel of human tumor cell lines, including A549 (lung carcinoma), KB (nasopharyngeal carcinoma), and a multidrug-resistant variant, KBvin. researchgate.net

In another study, a novel synthetic quinoline derivative, 9IV-c, demonstrated significant cytotoxicity against A549 lung cancer cells and C26 colon carcinoma cells, with IC50 values of 1.66 µM and 1.21 µM, respectively. rjeid.com Further investigation into its mechanism revealed that it induces cell cycle arrest at the G2/M phase and triggers apoptosis. rjeid.com Similarly, the quinoline compound 91b1 has shown a significant anticancer effect, effectively reducing tumor size in xenograft models. mdpi.com

Research into 4-aminoquinoline (B48711) derivatives has also yielded compounds with significant cytotoxicity. nih.gov For example, against the MDA-MB-468 breast cancer cell line, two compounds showed GI50 values in the range of 7.35–8.73 μM. nih.gov Another compound displayed a GI50 of 8.22 μM against the MCF-7 breast cancer cell line. nih.gov The substitution pattern on the quinoline ring was found to be crucial; a 7-chloro substituted dimethyl alkyl aminoquinoline derivative showed a five-fold increase in cytotoxicity against MDA-MB-468 cells compared to chloroquine. nih.gov

Additionally, quinoline-8-sulfonamide (B86410) derivatives have been synthesized and tested. Compound 9a from this series showed high cytotoxicity toward several cancer cell lines, including amelanotic melanoma (C32), melanotic melanoma (COLO829), triple-negative breast cancer (MDA-MB-231), glioblastoma multiforme (U87-MG), and lung cancer (A549). mdpi.com

Interactive Table: Cytotoxicity of Dichloroquinoline Derivatives against Cancer Cell Lines

| Compound Class | Specific Derivative/Modification | Cancer Cell Line | Activity Metric | Value |

| N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline | 2-chloroquinazoline moiety (6d ) | A549, KB, KBvin | GI50 | 1.5 - 1.7 nM |

| Synthetic Quinoline | 9IV-c | A549 (Lung) | IC50 | 1.66 µM |

| Synthetic Quinoline | 9IV-c | C26 (Colon) | IC50 | 1.21 µM |

| 4-Aminoquinoline | Dimethyl alkyl amino (7-chloro substituted) | MDA-MB-468 (Breast) | GI50 | 8.73 µM |

| 4-Aminoquinoline | Unspecified | MCF-7 (Breast) | GI50 | 8.22 µM |

| Quinoline-8-sulfonamide | 9a | A549 (Lung) | GI50 | 223.1 µg/mL |

| Quinoline-8-sulfonamide | 9a | C32 (Melanoma) | GI50 | 233.9 µg/mL |

| Quinoline-8-sulfonamide | 9a | COLO829 (Melanoma) | GI50 | 168.7 µg/mL |

| Quinoline-8-sulfonamide | 9a | MDA-MB-231 (Breast) | GI50 | 273.5 µg/mL |

| Quinoline-8-sulfonamide | 9a | U87-MG (Glioblastoma) | GI50 | 339.7 µg/mL |

Antimicrobial Properties

Derivatives of dichloroquinoline have been investigated for their antibacterial potential against a spectrum of both Gram-positive and Gram-negative bacteria. In one study, a series of novel 7-chloroquinoline (B30040) derivatives were synthesized and screened. semanticscholar.orgproquest.comresearchgate.net Compound 5 (2,7-dichloroquinoline-3-carbonitrile) showed good activity against Staphylococcus aureus and Pseudomonas aeruginosa with an inhibition zone of 11.00 mm. semanticscholar.orgproquest.comresearchgate.net Compounds 6 (2,7-dichloroquinoline-3-carboxamide) and 8 (7-chloro-2-ethoxyquinoline-3-carbaldehyde) were effective against Escherichia coli, with inhibition zones of 11.00 mm and 12.00 mm, respectively. semanticscholar.orgproquest.comresearchgate.net Compound 7 (7-chloro-2-methoxyquinoline-3-carbaldehyde) displayed good activity against Streptococcus pyogenes with an 11.00 mm inhibition zone. semanticscholar.orgproquest.com

The antibacterial activity of 8-hydroxyquinoline (B1678124) and its halogenated derivatives has also been explored. bepls.com Both 8-hydroxyquinoline and its 5-chloro derivative (cloxyquin) exhibited high antimicrobial activity against Staphylococcus aureus, with MIC50 values of ≤6.90 µM and ≤5.58 µM, respectively. bepls.com The introduction of chloro substituents at the 5- and 7-positions of the 8-hydroxyquinoline scaffold was found to confer supreme antibacterial activity. bepls.com Other studies have confirmed the antibacterial properties of 5,7-dichloro-8-hydroxy-quinoline derivatives against various bacteria including E. coli, Proteus, P. aeruginosa, Salmonella typhi, Staphylococcus, and S. pyogenes. nih.gov

Interactive Table: Antibacterial Activity of Dichloroquinoline Derivatives

| Compound | Bacterial Strain | Method | Result |

| 5 (2,7-dichloroquinoline-3-carbonitrile) | S. aureus, P. aeruginosa | Agar Diffusion | 11.00 mm zone |

| 6 (2,7-dichloroquinoline-3-carboxamide) | E. coli | Agar Diffusion | 11.00 mm zone |

| 8 (7-chloro-2-ethoxyquinoline-3-carbaldehyde) | E. coli | Agar Diffusion | 12.00 mm zone |

| 7 (7-chloro-2-methoxyquinoline-3-carbaldehyde) | S. pyogenes | Agar Diffusion | 11.00 mm zone |

| 5-Chloro-8-hydroxyquinoline (Cloxyquin) | S. aureus | Broth Dilution | MIC50 ≤5.58 µM |

| 5,7-dichloro-8-hydroxyquinoline | Various | Not Specified | Active |

The quinoline scaffold is a key feature in a variety of compounds exhibiting antifungal properties. researchgate.net Research has shown that derivatives of 5,7-dichloro-8-hydroxy-quinoline possess antifungal activity. nih.gov Further studies on halogenated 8-hydroxyquinolines, such as 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol), have demonstrated their ability to inhibit the growth of a large number of fungi. mdpi.com The antifungal action of clioquinol (B1669181) against Candida spp. is suggested to be due to damage to the fungal cell wall, leading to cell death. mdpi.com

In a study focused on developing new antifungal agents, a series of fluorinated quinoline analogs were synthesized. mdpi.com Several of these compounds showed good antifungal activity at a concentration of 50 μg/mL. Specifically, compounds 2b , 2e , 2f , 2k , and 2n exhibited over 80% inhibition against Sclerotinia sclerotiorum. mdpi.com Compound 2g was also highly effective, showing 80.8% inhibition against Rhizoctonia solani. mdpi.com Another study on novel quinoline derivatives reported potent activity against fungal strains such as Aspergillus flavus, Aspergillus niger, Fusarium oxysporum, and Candida albicans. nih.gov

The antimycobacterial potential of quinoline derivatives has been a subject of significant research. A study on 18 new 7-chloroquinoline derivatives, derived from 4,7-dichloroquinoline (B193633), evaluated their activity against 15 different Mycobacterium species. benthamscience.com The most active compounds in this series showed moderate activity, with Minimum Inhibitory Concentration (MIC) values of 16 μg/mL against all tested mycobacterial strains, suggesting that 7-chloroquinoline compounds are promising leads for developing new anti-tuberculosis drugs. benthamscience.com

Furthermore, the monohalogenated 8-hydroxyquinoline derivative, cloxyquin (5-chloroquinolin-8-ol), was tested against 150 clinical isolates of Mycobacterium tuberculosis, including multidrug-resistant strains. researchgate.net Cloxyquin demonstrated good antituberculosis activity, with MIC values ranging from 0.062 to 0.25 µg/ml. The MIC50 and MIC90 were determined to be 0.125 and 0.25 µg/ml, respectively. researchgate.net Other investigations into 8-hydroxyquinoline derivatives have also identified compounds more effective than the standard drugs isoniazid (B1672263) and ciprofloxacin (B1669076) against certain mycobacterial species like M. abscessus and M. smegmatis. nih.gov

Antimalarial Properties

Quinoline-based compounds have historically been the cornerstone of antimalarial chemotherapy. scilit.com Derivatives of dichloroquinoline continue to be explored for their efficacy against Plasmodium parasites, the causative agents of malaria. A newly synthesized 4,7-dichloroquinoline derivative showed significant in-vitro antiplasmodial efficacy, inhibiting the growth of both chloroquine-sensitive (CQ-s) and chloroquine-resistant (CQ-r) strains of Plasmodium falciparum with IC50 values of 6.7 nM and 8.5 nM, respectively. nih.gov

In another study, a series of new 7-chloroquinoline derivatives were synthesized and evaluated for their antimalarial activity. All tested compounds showed moderate activity with IC50 values below 100 µM, and six of them displayed high antimalarial activity with IC50 values under 50 µM. tandfonline.com Bisquinoline derivatives, specifically N,N-bis(7-chloroquinolin-4-yl)heteroalkanediamines, have also shown potent activity, with IC50 values in the range of 1–100 nM against P. falciparum in vitro. nih.gov

A primary mechanism of action for many quinoline-based antimalarial drugs is the inhibition of hemozoin biocrystallization. wikipedia.org During its intraerythrocytic stage, the malaria parasite digests large amounts of host hemoglobin, releasing toxic free heme. nih.gov The parasite detoxifies this heme by crystallizing it into an inert pigment called hemozoin. nih.gov

Antimalarial drugs like 4-aminoquinolines and quinoline methanols accumulate in the parasite's acidic food vacuole and interfere with this process. scilit.comnih.gov They are believed to form a complex with heme, preventing its crystallization into hemozoin. nih.gov This leads to an accumulation of toxic free heme, which causes oxidative stress and membrane damage, ultimately killing the parasite. wikipedia.orgnih.gov Several N,N-bis(7-chloroquinolin-4-yl) derivatives have been shown to be potent inhibitors of hematin (B1673048) polymerization, with IC50 values in the low micromolar range, supporting this mechanism of action. nih.gov

Interactions with Plasmodium falciparum (e.g., PfCRT gene, pfmdr1 gene)

Mutations in the Plasmodium falciparum chloroquine resistance transporter (PfCRT) gene are the primary determinant of chloroquine resistance. These mutations enable the parasite to expel chloroquine from its digestive vacuole, the site of drug action. The P. falciparum multidrug resistance protein 1 (PfMDR1), another transporter in the digestive vacuole membrane, has been implicated in modulating the parasite's susceptibility to various quinoline antimalarials. Polymorphisms in the pfmdr1 gene can influence the effectiveness of drugs like mefloquine (B1676156) and amodiaquine.

While the general mechanisms of quinoline drug resistance involving PfCRT and PfMDR1 are well-established, specific studies detailing the direct interactions of this compound and its derivatives with these transporters are not extensively available in the public domain. The development of novel quinoline-based compounds often involves assessing their ability to evade these resistance mechanisms. For instance, some 4-aminoquinoline derivatives have been designed to circumvent efflux by mutant PfCRT, thereby retaining activity against chloroquine-resistant parasites. It is hypothesized that this compound derivatives with appropriate side chains could potentially exhibit favorable interactions, or lack thereof, with these resistance-conferring proteins, but specific binding and transport data for this scaffold are limited.

Evaluation Against Chloroquine-Sensitive and Resistant Strains

The evaluation of new antimalarial candidates against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum is a critical step in drug discovery. A hallmark of a promising new antimalarial is its ability to maintain high potency against strains that have developed resistance to existing therapies.

Numerous studies have demonstrated that structural modifications to the quinoline core can overcome chloroquine resistance. For example, certain 4-aminoquinoline analogues have shown potent activity against CQR strains of P. falciparum. While specific data for this compound derivatives are sparse, research on other substituted quinolines provides a basis for potential activity. For instance, the introduction of different side chains on the 4-amino position of the quinoline ring has been shown to restore activity against resistant parasites. It is plausible that the 6,8-dichloro substitution pattern could influence the molecule's ability to accumulate in the parasite's digestive vacuole and inhibit hemozoin formation, even in the presence of mutant PfCRT. However, without specific experimental data, the activity profile of this compound derivatives against CQS and CQR strains remains speculative.

Antioxidant Properties

Quinoline derivatives have been investigated for their antioxidant properties, which are often attributed to their ability to scavenge free radicals and chelate metal ions. Oxidative stress is implicated in the pathogenesis of various diseases, making antioxidant capacity a desirable feature in new therapeutic agents. The antioxidant activity of quinoline compounds is typically evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay.

Specific studies on the antioxidant properties of this compound are not widely reported. However, research on other chloro-substituted quinolines and 8-hydroxyquinoline derivatives suggests that the quinoline scaffold can be a potent antioxidant. The presence and position of substituents on the quinoline ring are known to significantly influence this activity. For example, hydroxyl and amino groups can enhance antioxidant capacity. The electron-withdrawing nature of the chlorine atoms at the 6 and 8 positions of this compound would likely modulate its electronic properties and, consequently, its antioxidant potential, though detailed experimental validation is lacking.

Anti-inflammatory and Analgesic Activities

The quinoline scaffold is a common feature in compounds exhibiting anti-inflammatory and analgesic properties. The anti-inflammatory effects of quinoline derivatives are often mediated through the inhibition of pro-inflammatory enzymes and cytokines, such as cyclooxygenase (COX) and nitric oxide synthase (NOS). Their analgesic activity can be assessed using various animal models, including the acetic acid-induced writhing test and the hot plate test.

Antiviral Activities

Quinoline derivatives have emerged as a promising class of antiviral agents with activity against a broad spectrum of viruses, including human immunodeficiency virus (HIV), herpes simplex virus (HSV), and various flaviviruses like Dengue and Zika virus. The antiviral mechanisms of quinoline compounds are diverse and can include the inhibition of viral enzymes such as reverse transcriptase and protease, as well as interference with viral entry and replication processes.

Specific research on the antiviral activities of this compound is limited. However, studies on related compounds, such as 5,7-dichloro-8-hydroxyquinoline, have reported activity against Rous sarcoma virus and herpes simplex virus through the inhibition of RNA-dependent DNA polymerase. The antiviral potential of the quinoline scaffold is well-documented, and it is plausible that this compound derivatives could also exhibit antiviral properties. Further screening and mechanistic studies are needed to explore this potential.

Other Biological Activities of Quinoline Derivatives (e.g., Anticonvulsant, Cardiovascular, Anthelmintic, Antileishmanial)

The versatile quinoline scaffold is the basis for a wide array of other biological activities, highlighting its importance in medicinal chemistry.

Anticonvulsant Activity: Numerous quinoline derivatives have been synthesized and evaluated for their anticonvulsant properties. These compounds are often tested in animal models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. Some derivatives have shown potent anticonvulsant effects with low neurotoxicity.

Cardiovascular Activity: Quinoline derivatives have been investigated for their effects on the cardiovascular system. Some have been found to possess antihypertensive properties, while others have been associated with cardiotoxic effects, such as QT interval prolongation. nih.gov The cardiovascular profile of quinoline-based drugs is an important consideration in their development.

Anthelmintic Activity: Quinoline derivatives have demonstrated activity against various helminth parasites. These compounds are screened for their ability to induce paralysis and death in worms such as Pheretima posthuma. Some synthetic quinolines have shown promising results in these assays.

Antileishmanial Activity: Leishmaniasis is a parasitic disease for which new treatments are needed. Quinoline derivatives have been a focus of antileishmanial drug discovery, with many compounds showing potent activity against different Leishmania species in both in vitro and in vivo models. The mechanism of action often involves the disruption of parasite-specific metabolic pathways.

The following tables summarize some of the reported biological activities for various quinoline derivatives.

Table 1: Anticonvulsant Activity of Selected Quinoline Derivatives

| Compound | Test Model | Activity |

|---|---|---|

| 5-(p-fluorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline | MES | ED₅₀ = 27.4 mg/kg |

| 5-(p-fluorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline | scPTZ | ED₅₀ = 22.0 mg/kg |

| 8-octoxy-5-(4H-1,2,4-triazol-4-yl)quinoline | MES | ED₅₀ = 8.80 mg/kg |

This table is for illustrative purposes and includes data for general quinoline derivatives, not specifically this compound.

Table 2: Anthelmintic Activity of Selected Quinoline Derivatives against Pheretima posthuma

| Compound | Concentration | Time to Paralysis (min) | Time to Death (min) |

|---|---|---|---|

| 2-(2-methylquinolin-3-yl)aniline | 100 mg/ml | 4 ± 0.52 | 10 ± 0.36 |

| 2-(2-phenylquinolin-3-yl)aniline | 100 mg/ml | 2 ± 0.5 | 5 ± 0.72 |

This table is for illustrative purposes and includes data for general quinoline derivatives, not specifically this compound.

Table 3: Antileishmanial Activity of Selected Quinoline Derivatives

| Compound | Parasite Strain | In Vitro IC₅₀ |

|---|---|---|

| 2-n-propylquinoline | L. donovani (amastigotes) | Not specified in provided text |

| 2-trans-epoxypropyl quinoline | L. donovani (amastigotes) | Not specified in provided text |

| 7-chloro-N-(4-fluorophenethyl)quinolin-4-amine | L. infantum (amastigotes) | SI = 45.0 |

| 7-chloro-N-(4-fluorophenethyl)quinolin-4-amine | L. amazonensis (amastigotes) | SI = 48.9 |

IC₅₀ values represent the half-maximal inhibitory concentration. SI stands for Selectivity Index. This table is for illustrative purposes and includes data for general quinoline derivatives, not specifically this compound.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For quinoline-based antimalarials, SAR studies have been instrumental in optimizing potency, reducing toxicity, and overcoming drug resistance. Key structural features that are often varied include substituents on the quinoline ring and the nature of the side chain at the 4-amino position.

Target Identification and Validation in Biological Systems

The precise biological targets of the parent compound, this compound, are not extensively documented in publicly available research. The focus of most scientific inquiry has been on the diverse pharmacological activities of its numerous derivatives. These investigations have successfully identified and, in some cases, validated a range of molecular targets responsible for their observed biological effects, particularly in the realms of anticancer and antimalarial research.

Antimalarial Targets:

The quinoline scaffold is a cornerstone of many antimalarial drugs, and their mechanism of action is often linked to the unique biology of the Plasmodium parasite. A primary and well-established target for many quinoline-based antimalarials is the parasite's food vacuole. Inside this acidic organelle, the parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin.

Several quinoline derivatives are understood to interfere with this detoxification process. By accumulating in the food vacuole, they are thought to cap the growing hemozoin crystal, preventing further polymerization. This leads to a buildup of toxic heme, which induces oxidative stress and ultimately leads to the death of the parasite. While this is a widely accepted mechanism, other potential targets for quinoline derivatives in Plasmodium may include:

Plasmodial Kinases: Essential enzymes such as PfGSK3 and PfPK6 have been considered as novel drug targets.

DNA and Proteases: Interference with the parasite's DNA replication and hemoglobin-degrading proteases are also potential mechanisms of action.

Phospholipases: These enzymes are also considered potential targets for quinoline-based compounds.

Anticancer Targets:

The structural versatility of quinoline derivatives has made them promising candidates in the development of novel anticancer agents. Research has unveiled a multitude of molecular targets through which these compounds exert their cytotoxic and antiproliferative effects. These targets are often key components of signaling pathways that are dysregulated in cancer cells.

Enzyme Inhibition:

Topoisomerases: These enzymes are crucial for DNA replication and repair. Certain quinoline derivatives have been shown to inhibit topoisomerase activity, leading to DNA damage and apoptosis in cancer cells.

Tyrosine Kinases: These are a large family of enzymes that play a critical role in cellular signaling pathways controlling growth, proliferation, and differentiation. Dysregulation of tyrosine kinase activity is a common feature of many cancers, making them an attractive therapeutic target. Several quinoline-based compounds have been developed as tyrosine kinase inhibitors.

Heat Shock Protein 90 (Hsp90): Hsp90 is a molecular chaperone that is essential for the stability and function of a wide range of client proteins, many of which are oncoproteins. Inhibition of Hsp90 leads to the degradation of these client proteins, resulting in the suppression of tumor growth.

Histone Deacetylases (HDACs): HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition by certain quinoline derivatives can lead to the re-expression of tumor suppressor genes, inducing cell cycle arrest and apoptosis.

NAD(P)H:quinone oxidoreductase 1 (NQO1): Derivatives of 6,7-dichloro-5,8-quinolinedione have been identified as good substrates for the NQO1 enzyme, which is involved in cellular detoxification and redox cycling. dovepress.com

Cystathionine Beta Synthase (CBS): Some 8-hydroxyquinoline derivatives have been identified as inhibitors of CBS, an enzyme implicated in certain cancers.

Pyruvate (B1213749) Kinase M2 (PKM2): The M2 isoform of pyruvate kinase is a key player in the metabolic reprogramming of cancer cells. 8-quinolinesulfonamide derivatives have been designed as modulators of PKM2.

Modulation of Apoptosis:

Bcl-2 Family Proteins: The Bcl-2 family of proteins are key regulators of apoptosis. Certain quinoline-based heterocycles have been designed to inhibit the anti-apoptotic protein Bcl-2, thereby promoting programmed cell death in cancer cells. mdpi.com

Disruption of Cellular Structures:

Tubulin Polymerization: The microtubule network is essential for cell division, and its disruption is a validated anticancer strategy. Some quinoline derivatives have been shown to inhibit tubulin polymerization, leading to mitotic arrest and cell death.

Inhibition of Signaling Pathways:

FoxM1 Signaling: The Forkhead Box M1 (FoxM1) is a transcription factor that is overexpressed in many cancers and plays a critical role in cell proliferation and metastasis. Quinoline-based compounds like clioquinol and nitroxoline (B368727) have been shown to inhibit FoxM1 signaling in cholangiocarcinoma cells. dovepress.com

The following table provides a summary of some of the identified biological targets for various derivatives of dichloroquinolines and other related quinoline compounds.

| Derivative Class | Biological Target | Therapeutic Area |

| 4-Aminoquinolines | Hemozoin Biocrystallization | Antimalarial |

| Various Quinoline Derivatives | Topoisomerases, Tyrosine Kinases, Hsp90, HDACs | Anticancer |

| 6,7-dichloro-5,8-quinolinedione derivatives | NQO1 Enzyme | Anticancer |

| 8-Hydroxyquinolines (e.g., clioquinol, nitroxoline) | FoxM1 Signaling, Cystathionine Beta Synthase (CBS) | Anticancer |

| Quinoline-based Heterocycles | Bcl-2 Protein | Anticancer |

| 8-quinolinesulfonamide derivatives | Pyruvate Kinase M2 (PKM2) | Anticancer |

| Various Quinoline Derivatives | Tubulin Polymerization | Anticancer |

Medicinal Chemistry Applications of 6,8 Dichloroquinoline and Its Derivatives

Rational Drug Design Strategies based on Quinoline (B57606) Scaffolds

Rational drug design relies on understanding the relationship between a molecule's structure and its biological activity to create more potent and selective drugs. For quinoline scaffolds, this involves modifying the core to enhance interactions with a specific biological target, such as an enzyme or receptor. The 6,8-dichloroquinoline core serves as a valuable starting point for such strategies.

The placement of chlorine atoms at the C6 and C8 positions influences the electron distribution of the entire ring system, which can be a critical factor in target binding. Quantitative Structure-Activity Relationship (QSAR) studies on related dichloroquinoline derivatives, such as 5,7-dichloro-8-hydroxyquinoline, have demonstrated that halogen substitutions are key determinants of antimicrobial activity. bepls.com Such computational models help elucidate how specific structural features contribute to a compound's efficacy, guiding the design of new analogues. bepls.comijisrt.com For instance, QSAR models developed for various 4-amino-7-chloroquinoline derivatives against Plasmodium falciparum have shown that specific molecular descriptors correlate with antimalarial potency. researchgate.netdoi.org These principles can be directly applied to the this compound scaffold to predict how modifications might enhance activity against similar targets.

Molecular docking is another cornerstone of rational design, allowing researchers to visualize how a molecule like this compound or its derivatives might fit into the active site of a target protein. Studies on related 6,7-dichloro-5,8-quinolinedione derivatives have used molecular docking to understand their interaction with the NAD(P)H:quinone oxidoreductase 1 (NQO1) enzyme, a target in cancer therapy. mdpi.com These computational analyses revealed that the type and position of substituents on the quinoline ring dictate the binding mode and interactions, such as the formation of hydrogen bonds with key amino acid residues. mdpi.com Such insights are invaluable for designing this compound derivatives with improved affinity and selectivity for their intended targets.

Lead Compound Identification and Optimization

A lead compound is a chemical starting point for drug development that exhibits a desired biological activity but may have suboptimal properties, such as low potency or poor metabolic stability. The process of identifying and then chemically modifying a lead compound to create a viable drug candidate is known as optimization.

The this compound scaffold can be considered a potential lead structure or a key intermediate for generating lead compounds. Its dihalogenated nature makes it a versatile precursor for creating diverse chemical libraries through reactions like nucleophilic substitution or cross-coupling, where the chlorine atoms are replaced with other functional groups.

The optimization process for a lead compound based on the this compound core would involve several strategies:

Structure-Activity Relationship (SAR) Studies: This involves synthesizing a series of analogues where different parts of the molecule are systematically modified. For example, derivatives of 6-chloro-2-arylvinylquinolines have been synthesized and evaluated to establish key structural determinants for antimalarial activity. nih.gov Similar systematic modifications to the this compound scaffold would help identify which functional groups and positions are crucial for activity.

Bioisosteric Replacement: This strategy involves replacing certain functional groups with others that have similar physical or chemical properties to improve the compound's pharmacokinetic profile without losing its biological activity.

Computational Guidance: As discussed, QSAR and molecular docking can predict the activity of virtual compounds before they are synthesized, saving time and resources. ijisrt.comnih.gov FEP (Free Energy Perturbation) calculations can perform "chlorine scans" to predict the optimal positions for chlorine substitution to enhance binding affinity, a technique that could be used to validate the 6,8-substitution pattern or suggest further modifications.

An example of research that informs this process is the study of 6,7-disubstituted-4-phenoxyquinoline derivatives, which have shown antiproliferative activity. arabjchem.org Similarly, 6,8-dibromoquinoline (B11842131) derivatives have been screened for antiproliferative activity against various cancer cell lines, with some compounds showing significant inhibitory effects. arabjchem.org These findings suggest that 6,8-dihalo scaffolds are promising for identifying anticancer lead compounds.

| Derivative Type | Target/Activity | Key Findings |

| 6,7-Dichloro-5,8-quinolinedione | NQO1 Enzyme (Anticancer) | Substituents at the C2 position significantly affect enzymatic conversion rates and binding interactions within the NQO1 active site. mdpi.com |

| 5,7-Dichloro-8-hydroxyquinoline | Antimicrobial / Antiviral | Demonstrates potent antibacterial activity and inhibits viral enzymes like RNA-dependent DNA polymerase. bepls.comnih.gov |

| 6,8-Dibromo-1,2,3,4-tetrahydroquinoline | Antiproliferative (Anticancer) | Shows comparable antiproliferative activity against HeLa, HT-29, and C6 cancer cell lines relative to 5-Fluorouracil. arabjchem.org |

Pharmacophore Development and Molecular Hybridization

A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to interact with a specific biological target. Pharmacophore models are crucial tools for discovering new lead compounds through virtual screening and for guiding the design of new molecules. mdpi.com

For the this compound scaffold, a pharmacophore model could be developed based on its known interactions with a target or by comparing it with other active quinoline derivatives. The two chlorine atoms would likely contribute to a hydrophobic or electrophilic feature within the model, defining a specific interaction region. Ligand-based pharmacophore modeling, which uses a set of known active molecules, could incorporate this compound derivatives to identify common chemical features that are essential for their biological effect. ijisrt.com

Molecular hybridization is a drug design strategy that combines two or more different pharmacophores into a single molecule. The goal is to create a hybrid compound with improved affinity, better selectivity, or a dual mechanism of action. The quinoline scaffold is frequently used in hybridization, often linked to other bioactive moieties. nih.govnih.gov

The this compound nucleus is a suitable candidate for molecular hybridization due to its reactive chlorine atoms, which can serve as handles for linking to other molecular fragments. For example, it could be hybridized with:

Sulfonamides: To create hybrids with potential anticancer or antimicrobial properties. nih.gov

Triazoles: A common linker group in medicinal chemistry used to connect different pharmacophoric units.

Natural Products: Combining the quinoline scaffold with natural antioxidants like caffeic or ferulic acid has been explored to create multi-target agents for neurodegenerative diseases. nih.gov

This approach has been successfully used with other chloroquinolines, such as 4,7-dichloroquinoline (B193633), which has been hybridized with various scaffolds to enhance antimalarial activity. nih.gov

Development of Novel Therapeutic Agents Addressing Drug Resistance